N-{4-[10-BROMO-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL}-N,N-DIETHYLAMINE
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Overview
Description
N-{4-[10-BROMO-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL}-N,N-DIETHYLAMINE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a triazino-benzoxazepine core, which is known for its potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[10-BROMO-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL}-N,N-DIETHYLAMINE typically involves multiple steps. One common approach is the condensation of a suitable triazine derivative with a benzoxazepine precursor. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery programs.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The exact mechanism of action of N-{4-[10-BROMO-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL}-N,N-DIETHYLAMINE depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the triazino-benzoxazepine core suggests potential interactions with nucleic acids or proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[10-bromo-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline
- 4-[10-bromo-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-diisopropylaniline
Uniqueness
The uniqueness of N-{4-[10-BROMO-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL}-N,N-DIETHYLAMINE lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the diethylaniline moiety may enhance its lipophilicity and ability to interact with biological membranes, distinguishing it from similar compounds with different substituents.
Properties
Molecular Formula |
C21H22BrN5OS |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
4-(10-bromo-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)-N,N-diethylaniline |
InChI |
InChI=1S/C21H22BrN5OS/c1-4-27(5-2)15-9-6-13(7-10-15)19-23-17-11-8-14(22)12-16(17)18-20(28-19)24-21(29-3)26-25-18/h6-12,19,23H,4-5H2,1-3H3 |
InChI Key |
GGXLXWMVJWOMBF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Br)C4=C(O2)N=C(N=N4)SC |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Br)C4=C(O2)N=C(N=N4)SC |
Origin of Product |
United States |
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